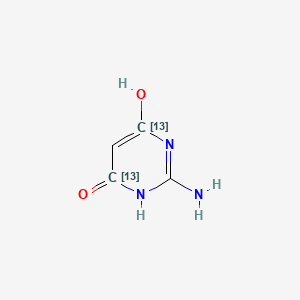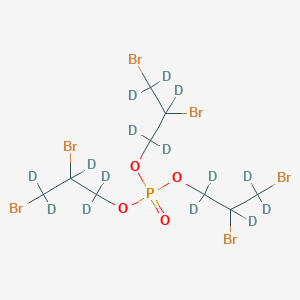
2-Amino-4,6-dihydroxypyrimidine-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,6-dihydroxypyrimidine-13C2 is a labeled compound used primarily in research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and an amino group at the 2 position on the pyrimidine ring. The “13C2” label indicates that two carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxypyrimidine-13C2 typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction proceeds through a series of steps including cyclization and deprotection to yield the desired compound .
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product obtained from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,6-dihydroxypyrimidine-13C2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to amino groups.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-4,6-dihydroxypyrimidine-13C2 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving nucleic acids and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-4,6-dihydroxypyrimidine-13C2 involves its interaction with various molecular targets and pathways. The compound can inhibit the production of nitric oxide in immune-activated cells, which is significant in the context of inflammatory and immune responses . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound has similar inhibitory effects on nitric oxide production but differs in its chemical structure and reactivity.
2,4-Diamino-6-hydroxypyrimidine: Known for its antiviral properties, this compound is structurally similar but has different functional groups.
Uniqueness
2-Amino-4,6-dihydroxypyrimidine-13C2 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C4H5N3O2 |
|---|---|
Molekulargewicht |
129.09 g/mol |
IUPAC-Name |
2-amino-4-hydroxy-(4,6-13C2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)/i2+1,3+1 |
InChI-Schlüssel |
AUFJTVGCSJNQIF-SUEIGJEOSA-N |
Isomerische SMILES |
C1=[13C](N=C(N[13C]1=O)N)O |
Kanonische SMILES |
C1=C(N=C(NC1=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















